1-Octanesulfonic acid (CAS 3944-72-7) is a strong, straight-chain C8 alkyl sulfonic acid widely utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a functional anionic surfactant in industrial formulations . Unlike its more common sodium salt counterpart, the free acid form allows for simultaneous mobile phase acidification and ion-pairing without introducing alkali metal cations. With a highly acidic pKa of approximately -0.4, it remains fully ionized across the entire operational pH range of standard silica and polymeric columns. This dual functionality reduces the total salt load in analytical systems and provides enhanced hydrophobic retention for basic pharmaceutical compounds, peptides, and polar analytes that are otherwise poorly retained on standard C18 stationary phases [1].
Substituting 1-octanesulfonic acid with shorter-chain homologs (like hexanesulfonic acid) or generic acids (like trifluoroacetic acid) frequently leads to a loss of chromatographic resolution for complex basic mixtures, such as closely related peptide impurities [1]. Shorter alkyl chains fail to create a sufficiently hydrophobic dynamic ion-exchange surface on the stationary phase, resulting in co-elution of critical pairs. Furthermore, substituting the free acid with sodium 1-octanesulfonate requires the compensatory addition of secondary mineral or organic acids to achieve the necessary low pH for peptide protonation. This ad-hoc buffering increases the total dissolved solids in the mobile phase, accelerating pump seal degradation, increasing UV background noise, and risking salt precipitation in organic-rich gradient elution .
In the purification and analysis of complex peptide analogues, such as GLP-1 derivatives, the choice of alkyl chain length in the ion-pairing reagent directly dictates the resolution of closely related impurities [1]. Compared to 1-hexanesulfonic acid (C6), the C8 chain of 1-octanesulfonic acid partitions more strongly into the C18 stationary phase, forming a denser dynamic ion-exchange layer. This increased surface coverage translates to significantly higher retention factors for basic analytes. Chromatographic studies demonstrate that C8 sulfonates provide measurably higher peak-to-valley resolution for closely eluting peptide impurities compared to C6 homologs or un-paired mobile phases, preventing costly fraction re-runs during preparative purification [1].
| Evidence Dimension | Chromatographic resolution of closely related basic impurities |
| Target Compound Data | C8 chain provides optimal hydrophobic partitioning and baseline resolution for complex peptides |
| Comparator Or Baseline | 1-Hexanesulfonic acid (C6) or un-paired mobile phases |
| Quantified Difference | Measurably higher retention factor (k') and resolution (Rs) for basic analytes |
| Conditions | Reversed-phase HPLC of peptide analogues (e.g., GLP-1 derivatives) |
Procuring the C8 homolog ensures regulatory-compliant baseline separation of critical pharmaceutical impurities that co-elute when using shorter-chain reagents.
When formulating acidic mobile phases for the retention of basic compounds, utilizing 1-octanesulfonic acid (free acid) rather than sodium 1-octanesulfonate eliminates the need for secondary buffering acids, such as phosphoric acid, to lower the pH . Because 1-octanesulfonic acid is a strong acid, a 5-10 mM solution naturally yields a highly acidic pH while simultaneously providing the requisite concentration of ion-pairing sulfonate anions. This dual-action capability reduces the total dissolved solids (TDS) in the mobile phase by eliminating the sodium cations and secondary buffer anions. Lower TDS directly correlates with reduced baseline drift at low UV wavelengths and significantly extends the operational lifespan of HPLC pump seals and injector valves .
| Evidence Dimension | Total Dissolved Solids (TDS) and buffer complexity |
| Target Compound Data | Single-component addition achieves both low pH (< 2.5) and 5-10 mM ion-pairing concentration |
| Comparator Or Baseline | Sodium 1-octanesulfonate + secondary acid buffer (e.g., H3PO4) |
| Quantified Difference | Eliminates equimolar sodium cation load and secondary buffer anions |
| Conditions | Preparation of acidic RP-HPLC mobile phases for basic analyte retention |
Using the free acid streamlines mobile phase preparation and reduces instrument downtime caused by salt precipitation and pump seal wear.
Beyond analytical chemistry, 1-octanesulfonic acid functions as a highly effective anionic surfactant and acidifier in industrial sanitizing compositions [1]. According to US Federal Register approvals and European patent data for food contact surface sanitizers, 1-octanesulfonic acid is validated for use at end-use concentrations up to 172 ppm [2]. In these formulations, it operates at a pH of 2.3 to 3.5, where it provides both the necessary acidity to disrupt microbial membranes and the surfactant properties required for targeted surface wetting. Compared to non-surfactant organic acids like citric or acetic acid, the C8 sulfonic acid delivers greater penetration of organic soils without the volatility or pungent odor associated with short-chain carboxylic acids [1].
| Evidence Dimension | Formulation efficacy and regulatory limits |
| Target Compound Data | Approved at ≤ 172 ppm in low-pH (2.3-3.5) sanitizing liquids |
| Comparator Or Baseline | Non-surfactant organic acids (e.g., acetic acid) |
| Quantified Difference | Provides simultaneous high acidity (pKa -0.4) and surface tension reduction (C8 surfactant tail) |
| Conditions | Food contact surface sanitization and industrial cleaning |
For industrial buyers, it offers a dual-action, low-foaming acidic surfactant that meets strict regulatory thresholds for food-safe sanitization.
This compound is the right choice when baseline separation of closely related basic impurities or peptide analogues is required, and shorter-chain sulfonates fail to provide adequate retention [1].
This compound is the right choice when instrument longevity and low UV background are prioritized, making the free acid preferable to the sodium salt to avoid excess dissolved solids .
This compound is the right choice when a stable, low-pH anionic surfactant is needed for food contact surface cleaning, leveraging its dual role as an acidifier and wetting agent without the odor of volatile organic acids [2].
Corrosive;Irritant